N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c26-20(13-9-11-14(12-10-13)25(27)28)24-22-19(15-5-1-3-7-17(15)29-22)21-23-16-6-2-4-8-18(16)30-21/h2,4,6,8-12H,1,3,5,7H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBUWQWGYXEHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide is Mycobacterium tuberculosis . The compound has shown potent inhibitory activity against this bacterium, making it a promising candidate for the development of new anti-tubercular drugs.
Mode of Action
The compound interacts with its target through a series of biochemical reactions. The nitro group at the 4th position of the phenyl ring also seems to enhance the compound’s antibacterial action.
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition. The exact pathways and their downstream effects are still under investigation. The compound’s potent inhibitory activity suggests that it may disrupt essential biochemical processes within the bacterium.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-nitrobenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound incorporates structural features such as a benzothiazole moiety and a tetrahydro-benzothiophene ring, which are known to enhance its pharmacological properties. The following sections detail its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C29H22N2O2S2, with a molecular weight of approximately 498.62 g/mol. The unique arrangement of its functional groups contributes to its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C29H22N2O2S2 |
| Molecular Weight | 498.62 g/mol |
| Solubility | Soluble in organic solvents |
| Structural Features | Benzothiazole, Tetrahydro-benzothiophene |
Anti-inflammatory Properties
Research has shown that this compound exhibits significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammatory diseases. Compounds with similar structural characteristics have demonstrated efficacy in reducing inflammation and associated pain in various animal models .
Anticancer Activity
This compound has been explored for its anticancer properties. Studies indicate that derivatives of benzothiazole have shown potent activity against human cancer cell lines. For instance, modifications to the benzothiazole structure have led to compounds exhibiting selective cytotoxic effects against colon and breast cancer cells .
Other Biological Activities
Additionally, benzothiazole derivatives have been reported to possess various other biological activities including:
Case Studies
Study 1: Anti-inflammatory Activity
In a controlled study evaluating the anti-inflammatory effects of several benzothiazole derivatives, this compound was found to significantly reduce edema in animal models compared to traditional anti-inflammatory drugs like aspirin.
Study 2: Anticancer Efficacy
A screening conducted by the National Cancer Institute (NCI) assessed various benzothiazole derivatives against 60 human cancer cell lines. The results indicated that compounds similar to this compound exhibited selective cytotoxicity towards lung and breast cancer cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:
- Coupling Reaction : Substituted 2-amino benzothiazoles are coupled with N-pheny anthranilic acid.
- Introduction of Tetrahydro-Benzothiophene : Treatment with chlorinated derivatives introduces the tetrahydro-benzothiophene moiety.
- Purification : The final product is purified using chromatographic techniques to achieve high purity suitable for biological testing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The target compound shares a common tetrahydro-benzothiophene-benzothiazole core with the following analogs (Table 1):
Notes:
- *Molecular formula inferred from analogs (e.g., C₂₆H₂₀N₄O₃S₃ for the nitro derivative).
- †Estimated based on substituent contributions (nitro group adds ~46 g/mol vs. morpholine sulfonyl).
- ‡Nitro groups typically increase hydrophilicity compared to sulfonamides, but XLogP3 is approximated.
- §Dipropylsulfamoyl groups enhance lipophilicity relative to morpholine sulfonyl.
Key Observations:
- Electron-Withdrawing vs.
- Hydrogen-Bonding Capacity: All analogs retain one H-bond donor (amide NH) but vary in acceptors due to substituent polarity. The morpholine sulfonyl derivative has eight acceptors, while the dipropylsulfamoyl analog has six .
Structural and Crystallographic Insights
Crystal structures of related benzamides (e.g., N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide) reveal:
- Conformational Flexibility : The tetrahydro-benzothiophene ring adopts envelope or half-chair conformations, influencing molecular packing and solubility .
- Intermolecular Interactions : Intramolecular N–H⋯O hydrogen bonds (S(6) ring motif) and weak π–π stacking (centroid separations ~3.9 Å) are common, suggesting similar stabilization mechanisms for the target compound .
Bioactivity Implications
While direct bioactivity data for the target compound are unavailable, highlights that benzothiazole-amide derivatives exhibit diverse pharmacological profiles, including kinase inhibition and ion channel modulation. The nitro group may enhance binding to nitroreductase enzymes or act as a prodrug trigger in therapeutic applications .
Q & A
Q. How can stability under physiological conditions be systematically assessed?
- Methodological Answer :
- Forced Degradation Studies : Expose to light, heat (40–60°C), and pH extremes (1–13) .
- LC-MS Stability Monitoring : Detect degradation products over 24–72 hours .
- Cryopreservation Trials : Evaluate stability in DMSO stocks at –80°C for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
